molecular formula C12H27NO2 B3194663 6,6'-Azanediylbis(hexan-1-ol) CAS No. 85652-29-5

6,6'-Azanediylbis(hexan-1-ol)

Cat. No.: B3194663
CAS No.: 85652-29-5
M. Wt: 217.35 g/mol
InChI Key: NGDBBKWQCDEKEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,6’-Azanediylbis(hexan-1-ol) is a chemical compound with the molecular formula C12H27NO2. It is a bifunctional molecule containing both amine and alcohol functional groups. This compound is known for its applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

6,6’-Azanediylbis(hexan-1-ol) can be synthesized through a multi-step process involving the reaction of hexan-1-ol with an amine source. One common method involves the reductive amination of hexan-1-al with hexan-1-amine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is typically carried out in an inert atmosphere at room temperature to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of 6,6’-Azanediylbis(hexan-1-ol) often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature, pressure, and pH, to optimize the yield and minimize by-products. The final product is purified using techniques like distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

6,6’-Azanediylbis(hexan-1-ol) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Hexanoic acid, hexanal.

    Reduction: Hexylamine.

    Substitution: Hexyl chloride.

Scientific Research Applications

6,6’-Azanediylbis(hexan-1-ol) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,6’-Azanediylbis(hexan-1-ol) involves its functional groups. The amine group can participate in nucleophilic substitution reactions, while the hydroxyl groups can undergo oxidation or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it versatile in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,6’-Azanediylbis(hexan-1-ol) is unique due to the presence of both amine and hydroxyl groups at the terminal positions of the hexane chain. This bifunctionality allows it to participate in a wide range of chemical reactions, making it a valuable compound in synthetic chemistry and industrial applications .

Properties

CAS No.

85652-29-5

Molecular Formula

C12H27NO2

Molecular Weight

217.35 g/mol

IUPAC Name

6-(6-hydroxyhexylamino)hexan-1-ol

InChI

InChI=1S/C12H27NO2/c14-11-7-3-1-5-9-13-10-6-2-4-8-12-15/h13-15H,1-12H2

InChI Key

NGDBBKWQCDEKEA-UHFFFAOYSA-N

SMILES

C(CCCO)CCNCCCCCCO

Canonical SMILES

C(CCCO)CCNCCCCCCO

Origin of Product

United States

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